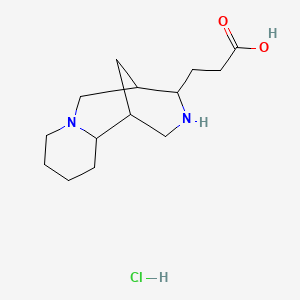

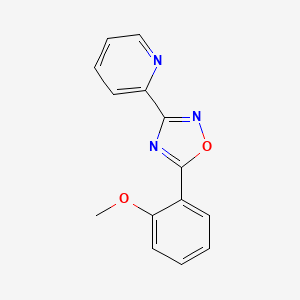

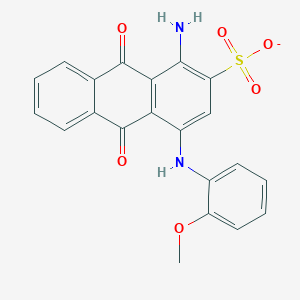

![molecular formula C25H25FN4O2 B10814700 (1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)

(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BI-9740 is a highly potent, selective, and orally bioavailable inhibitor of the enzyme Cathepsin C (CTSC). Cathepsin C is a lysosomal cysteine protease expressed in various organs, including the lung, kidney, and placenta. It plays a crucial role in activating neutrophil serine proteases during the development of neutrophils in the bone marrow .

Preparation Methods

The synthetic routes and reaction conditions for BI-9740 are detailed in the patent WO2014140075. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .

Chemical Reactions Analysis

BI-9740 undergoes various chemical reactions, including:

Oxidation: BI-9740 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert BI-9740 into reduced forms.

Substitution: BI-9740 can undergo substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

BI-9740 has several scientific research applications, including:

Chemistry: Used as a probe to study the enzymatic activity of Cathepsin C and related proteases.

Biology: Investigates the role of Cathepsin C in various biological processes, including immune response and inflammation.

Medicine: Explores potential therapeutic applications in diseases where Cathepsin C activity is dysregulated, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Industry: Utilized in the development of diagnostic tools and assays for detecting Cathepsin C activity.

Mechanism of Action

BI-9740 exerts its effects by inhibiting the enzymatic activity of Cathepsin C. This inhibition leads to a decrease in the activity of neutrophil serine proteases, including neutrophil elastase, cathepsin G, proteinase 3, and NSP4. By targeting these proteases, BI-9740 can modulate pathophysiological processes triggered by their enhanced or uncontrolled activity .

Comparison with Similar Compounds

BI-9740 is compared with other Cathepsin C inhibitors, such as BI-1821. While both compounds inhibit Cathepsin C, BI-9740 is more potent and selective, with better in vitro and in vivo pharmacokinetic profiles. Similar compounds include:

BI-1821: Another Cathepsin C inhibitor with lower potency and selectivity compared to BI-9740.

Cathepsin B, F, H, K, L, and S inhibitors: These inhibitors target related proteases but are less selective for Cathepsin C.

Properties

Molecular Formula |

C25H25FN4O2 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide |

InChI |

InChI=1S/C25H25FN4O2/c1-30-22-11-15(3-5-17(22)12-23(30)31)14-2-4-16(21(26)10-14)8-20(13-27)29-25(32)24-18-6-7-19(9-18)28-24/h2-5,10-11,18-20,24,28H,6-9,12H2,1H3,(H,29,32)/t18-,19+,20-,24-/m0/s1 |

InChI Key |

MNEOBAAFLAQMKF-VKDGWMQASA-N |

Isomeric SMILES |

CN1C(=O)CC2=C1C=C(C=C2)C3=CC(=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4[C@H]5CC[C@H](C5)N4)F |

Canonical SMILES |

CN1C(=O)CC2=C1C=C(C=C2)C3=CC(=C(C=C3)CC(C#N)NC(=O)C4C5CCC(C5)N4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

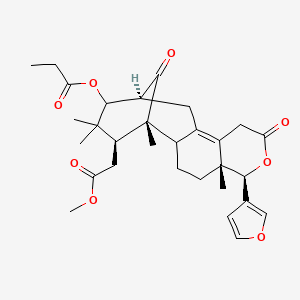

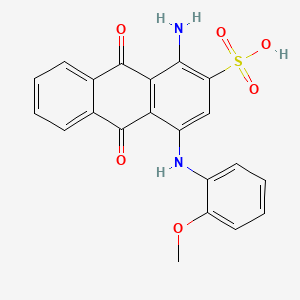

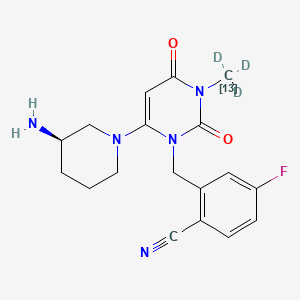

![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)

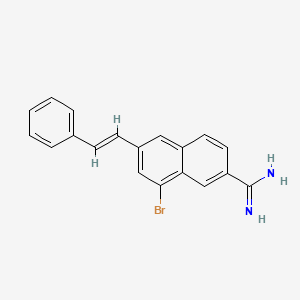

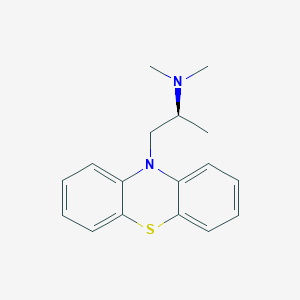

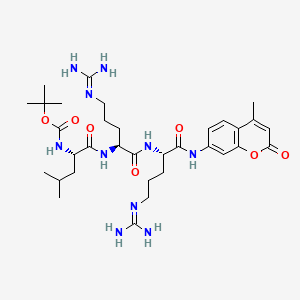

![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)

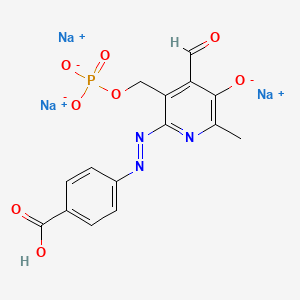

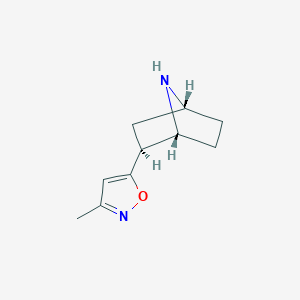

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)